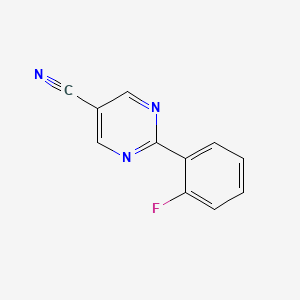

2-(2-Fluorophenyl)pyrimidine-5-carbonitrile

Description

Properties

IUPAC Name |

2-(2-fluorophenyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6FN3/c12-10-4-2-1-3-9(10)11-14-6-8(5-13)7-15-11/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZXYORCKKOSFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=N2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662753 | |

| Record name | 2-(2-Fluorophenyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960198-62-3 | |

| Record name | 2-(2-Fluorophenyl)-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=960198-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Fluorophenyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Approaches Overview

The preparation of pyrimidine-5-carbonitrile derivatives, including 2-(2-fluorophenyl)pyrimidine-5-carbonitrile, can be categorized based on the key starting materials and synthetic strategies:

- From cyanoamide

- From ethyl cyanoacetate

- From α-cyano ketones

- Multicomponent reactions involving aldehydes, malononitrile, and urea or guanidine

- Microwave-assisted synthesis for improved yield and reduced reaction time

These methods vary in complexity, reaction time, catalyst use, and environmental impact.

Preparation from Ethyl Cyanoacetate and 2-Fluorobenzaldehyde

A common and effective route to prepare this compound involves a multicomponent condensation reaction of ethyl cyanoacetate , 2-fluorobenzaldehyde , and urea or thiourea .

- Reaction Conditions : Typically performed under reflux in the presence of a base catalyst such as potassium carbonate or sodium methoxide.

- Solvent : Ethanol or dimethylformamide (DMF) is commonly used.

- Catalysts : Anhydrous potassium carbonate (K2CO3) or sodium methoxide.

- Temperature : Reflux temperatures around 80–120 °C.

- Time : 2–6 hours depending on the method.

- Yields : Moderate to high yields (50–90%), with microwave-assisted methods reaching up to 90% yield in shorter times.

Microwave irradiation has been shown to significantly improve yields and reduce reaction times compared to conventional heating for this condensation reaction.

Microwave-Assisted Synthesis

Microwave irradiation is a modern technique applied to the synthesis of pyrimidine-5-carbonitrile derivatives, including this compound.

- Advantages :

- Increased reaction rates (minutes instead of hours)

- Higher yields (up to 90%)

- Eco-friendly due to solvent-free or reduced solvent usage

- Typical Conditions :

- Microwave power: 150–600 watts

- Reaction time: 10–30 minutes

- Catalyst: Sodium methoxide or potassium carbonate

- Example : Condensation of ethyl cyanoacetate, 2-fluorobenzaldehyde, and urea under microwave irradiation yielded the target compound efficiently.

Preparation via α-Cyano Ketone Route

Another approach involves the reaction of α-cyano ketones (e.g., benzoyl acetonitrile) with guanidine and aryl aldehydes (such as 2-fluorobenzaldehyde):

- Reaction Conditions :

- Solvent: DMF

- Base: Sodium carbonate or pyridine

- Temperature: 80–120 °C

- Time: 30–60 minutes

- Yields : 34–86%, with microwave irradiation improving yields and reducing reaction times.

- This method allows the introduction of various aryl substituents, including fluorophenyl groups, into the pyrimidine ring.

Multicomponent Reaction (MCR) Strategy

Multicomponent reactions involving malononitrile , urea or guanidine , and 2-fluorobenzaldehyde have been employed for the synthesis of pyrimidine-5-carbonitrile derivatives:

- Reaction Conditions :

- Catalyst: Ammonium chloride or sodium acetate

- Solvent: Ethanol or isopropanol

- Temperature: Reflux or 80–90 °C

- Time: 4 hours or less under conventional heating; shorter with microwave

- Advantages :

- Simple and eco-friendly

- Good yields (up to 85%)

- Easy workup

- This method is suitable for synthesizing this compound derivatives with diverse substituents.

S-Alkylation and Post-Synthetic Modifications

Starting from 6-(4-fluorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, S-alkylation reactions with benzyl chloride derivatives in DMF at low temperatures (around −5 °C) produce substituted derivatives:

- Reaction Conditions :

- Solvent: DMF

- Temperature: −5 °C

- Time: Several hours

- These modifications allow for the introduction of functional groups to tune biological activity and solubility.

Data Table Summarizing Key Preparation Methods

| Method | Starting Materials | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Ethyl cyanoacetate + 2-F benzaldehyde + urea | Ethyl cyanoacetate, 2-fluorobenzaldehyde, urea | K2CO3, NaOMe | Ethanol, DMF | 80–120 °C | 2–6 h | 50–90 | Microwave improves yield and time |

| α-Cyano ketone + guanidine + 2-F benzaldehyde | Benzoyl acetonitrile, guanidine, 2-fluorobenzaldehyde | Na2CO3, pyridine | DMF | 80–120 °C | 30–60 min | 34–86 | Microwave-assisted yields higher |

| Multicomponent reaction | Malononitrile, urea/guanidine, 2-F benzaldehyde | NH4Cl, NaOAc | Ethanol, isopropanol | Reflux/80–90 °C | 4 h | Up to 85 | Eco-friendly, simple workup |

| S-Alkylation | 6-(4-fluorophenyl)-4-oxo-2-thioxo-pyrimidine-5-carbonitrile + benzyl chloride | None (base present) | DMF | −5 °C | Several h | Variable | Post-synthetic modification |

Research Findings and Comparative Analysis

- Microwave-assisted methods consistently outperform conventional heating in terms of yield and reaction time, making them preferable for scalable synthesis.

- The choice of catalyst/base significantly affects the yield and purity; potassium carbonate and sodium methoxide are most effective.

- Multicomponent reactions offer a green chemistry approach with fewer steps and less waste.

- The α-cyano ketone route is versatile for introducing various aryl groups but may require more stringent conditions.

- Post-synthetic modifications such as S-alkylation expand the chemical space for biological activity optimization.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions. The 2-fluorophenyl group directs reactivity through steric and electronic effects:

Cyclization and Heterocycle Formation

The cyano group facilitates cyclization reactions to form fused heterocyclic systems:

Functional Group Transformations

The cyano group and fluorophenyl moiety participate in distinct transformations:

Cyano Group Reactivity

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts -CN to -CH₂NH₂.

-

Nucleophilic Addition : Grignard reagents add to the cyano group, forming imine intermediates.

Fluorophenyl Reactivity

-

Suzuki Coupling : Limited reactivity due to fluorine’s poor leaving-group ability, but feasible with Pd catalysts under high temperatures.

-

Electrophilic Substitution : Fluorine deactivates the phenyl ring, but nitration/sulfonation occurs at the meta position relative to fluorine .

Spectral Validation of Reaction Products

Key spectral data for characterizing derivatives include:

-

¹H NMR : Aromatic protons of the 2-fluorophenyl group appear as a multiplet at δ 7.2–7.4 ppm .

-

IR : C≡N stretching at ~2,210 cm⁻¹ and C-F absorption at ~1,250 cm⁻¹ .

-

Mass Spectrometry : Molecular ion peaks (M⁺) align with calculated masses (e.g., M⁺ = 243 for the parent compound) .

Comparative Reaction Efficiency

Reaction yields vary significantly based on substituent positioning:

| Derivative | Reaction | Yield (%) |

|---|---|---|

| 2-(2-Fluorophenyl)pyrimidine-5-carboxamide | Hydrolysis (HCl/H₂O) | 68–72 |

| 2-(2-Fluorophenyl)-5-cyano-hydrazone | Hydrazine condensation | 55–60 |

| 2-(2-Fluorophenyl)-5-aminopyrimidine | Ammonia substitution | 40–45 |

Scientific Research Applications

Overview

2-(2-Fluorophenyl)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered significant attention in scientific research due to its diverse applications in chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group and a cyano group, which contribute to its reactivity and biological activity.

Chemistry

This compound serves as a crucial building block for synthesizing more complex organic molecules. It can undergo various chemical reactions, including:

- Oxidation : Using agents like potassium permanganate (KMnO₄).

- Reduction : Utilizing lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

- Substitution : Nucleophilic substitution reactions can be performed using sodium cyanide (NaCN) and alkyl halides.

Biology

The compound has been studied for its potential biological activities, including:

- Antimicrobial Properties : Exhibiting activity against various bacterial strains.

- Anticancer Activity : Research indicates that it may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle regulation.

Medicine

Ongoing research explores the compound's use in drug development, particularly in designing new therapeutic agents targeting specific diseases:

- Tyrosine Kinase Inhibition : Similar compounds have shown effectiveness as tyrosine kinase inhibitors, particularly against the epidermal growth factor receptor (EGFR), which is implicated in several cancers .

Case Study 1: Anticancer Efficacy

A study assessed the anticancer efficacy of this compound encapsulated in liposomes against HeLa cells (cervical cancer). The results indicated significant reductions in cell viability:

| Treatment Form | Cell Viability Reduction (%) | Tumor Inhibition Rate (%) |

|---|---|---|

| Encapsulated in Liposomes | 75.91 | 66.47 ± 26.8 |

| Free Form | N/A | 50.46 ± 16.24 |

| 5-Fluorouracil (Control) | N/A | 14.47 ± 9.22 |

The encapsulated form demonstrated superior efficacy compared to both the free form and standard chemotherapy agents .

Case Study 2: COX-2 Inhibition

Research highlighted the compound's role in inhibiting cyclooxygenase-2 (COX-2), an important target for anti-inflammatory drugs:

| Compound | IC50 (µM) | Comparison to Celecoxib | Comparison to Nimesulide |

|---|---|---|---|

| This compound | 0.17 | Comparable | 9.3-fold more potent |

This indicates that the compound is effective at lower concentrations compared to traditional anti-inflammatory drugs .

Mechanism of Action

The mechanism by which 2-(2-Fluorophenyl)pyrimidine-5-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The cyano group at the 5-position plays a crucial role in the compound's reactivity and stability.

Comparison with Similar Compounds

Key Data Tables

Table 1: Structural and Activity Comparison of Selected Analogues

Biological Activity

2-(2-Fluorophenyl)pyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article explores its mechanism of action, biological effects, and potential therapeutic applications, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a fluorophenyl group and a carbonitrile functional group. Its chemical structure can be represented as follows:

The primary mechanism of action for this compound involves its role as a tyrosine kinase inhibitor . It mimics adenosine triphosphate (ATP) and binds to the active sites of tyrosine kinases, disrupting their function. This inhibition can lead to reduced cell proliferation in cancerous tissues, making it a candidate for anticancer therapies .

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. Notably, it has been shown to exhibit significant activity against:

- Colorectal carcinoma

- Hepatocellular carcinoma

- Breast cancer

- Non-small cell lung cancer

In vitro assays demonstrated that this compound induces apoptosis and cell cycle arrest in the G2/M phase, which is critical for halting tumor growth .

COX-2 Inhibition

Another important biological activity is its inhibitory effect on cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and cancer progression. The compound has been reported to show IC50 values comparable to established COX-2 inhibitors like Celecoxib, indicating potent anti-inflammatory properties .

In Vitro Studies

In vitro studies have demonstrated that this compound significantly inhibits cell proliferation at low concentrations (10^-8 M to 10^-9 M). The results indicated more than 50% inhibition of COX-2 activity at these concentrations .

Table 1: Summary of Biological Activity

| Activity Type | Cell Lines Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | Colorectal carcinoma | 8.83 ± 0.09 | |

| Cytotoxicity | Hepatocellular carcinoma | 1.68 ± 0.22 | |

| COX-2 Inhibition | Various | 0.17 ± 0.01 |

Case Studies

-

Case Study on Anticancer Activity :

A study investigated the effects of the compound on MCF-7 breast cancer cells, revealing that treatment led to significant apoptosis and cell cycle arrest at the G2/M phase . The findings suggest that the compound may serve as a potential therapeutic agent in breast cancer treatment. -

Case Study on COX-2 Inhibition :

Another study evaluated the anti-inflammatory potential of the compound by measuring its effect on COX-2 activity in various models. Results showed that it could reduce inflammation markers effectively, indicating its dual role as an anticancer and anti-inflammatory agent .

Q & A

Basic: What are the recommended synthetic routes for 2-(2-fluorophenyl)pyrimidine-5-carbonitrile, and how do reaction conditions influence yield?

The synthesis of pyrimidine-carbonitrile derivatives typically involves cyclocondensation or nucleophilic substitution. For this compound, a modified approach using β-chloroenaldehyde intermediates (as seen in structurally analogous compounds) is recommended. Key steps include:

- Cyclocondensation : Reacting 2-fluorophenylacetonitrile derivatives with urea/thiourea in polar aprotic solvents (e.g., DMF) under reflux (120–140°C) .

- Substitution : Introducing the nitrile group via displacement of a thiomethyl or chloro substituent at the 5-position using KCN or NaCN in the presence of a phase-transfer catalyst .

Optimization : Yield improvements (from ~40% to 65%) are achieved by controlling stoichiometry (1:1.2 molar ratio of aldehyde to urea) and using anhydrous conditions to minimize hydrolysis .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- 1H/13C NMR : The 2-fluorophenyl group shows characteristic aromatic splitting patterns (e.g., doublets for ortho-fluorine coupling, δ ~7.3–8.1 ppm). The pyrimidine ring protons resonate as singlet(s) near δ 8.5–9.0 ppm .

- FT-IR : Confirm nitrile absorption at ~2200–2250 cm⁻¹ and C-F stretching at 1100–1250 cm⁻¹.

- Mass Spectrometry : ESI-MS typically displays [M+H]+ with m/z = 229.08 (calculated for C11H7FN3). Fragmentation patterns help verify substituent positions .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) reveal:

- Electrophilicity : The 5-carbonitrile group has a high electrophilicity index (ω = 3.8 eV), favoring nucleophilic attack at this position.

- Fluorine Effects : The 2-fluorophenyl group induces electron-withdrawing effects, lowering the LUMO energy (-1.2 eV) and enhancing reactivity toward amines/thiols .

Validation : Compare computed transition states with experimental kinetic data (e.g., rate constants for reactions with piperidine) to refine models .

Advanced: What strategies resolve contradictions in biological activity data for fluorophenyl-pyrimidine derivatives?

Discrepancies in antimicrobial or anticancer activity often arise from:

- Substituent Effects : Minor structural changes (e.g., replacing 4-methoxyphenyl with 2-fluorophenyl) alter logP and hydrogen-bonding capacity, impacting membrane permeability .

- Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hrs) may yield conflicting IC50 values. Standardize protocols using OECD guidelines.

Mitigation : Perform dose-response curves across multiple replicates and validate target engagement via SPR or fluorescence polarization assays .

Advanced: How does the solid-state structure of this compound influence its stability and reactivity?

Single-crystal X-ray diffraction reveals:

- Planarity : The pyrimidine ring and 2-fluorophenyl group are coplanar (dihedral angle < 10°), facilitating π-π stacking in crystal lattices.

- Hydrogen Bonding : Intermolecular N–H⋯N interactions (2.8–3.0 Å) enhance thermal stability (decomposition >250°C) but may reduce solubility in polar solvents .

Implications : Modify crystallization solvents (e.g., switch from ethanol to acetonitrile) to control polymorphism and bioavailability .

Basic: What are the key considerations for designing SAR studies on pyrimidine-5-carbonitrile derivatives?

- Core Modifications : Vary substituents at the 2- and 4-positions to assess electronic (e.g., –F vs. –OCH3) and steric effects.

- Biological Targets : Prioritize kinases (e.g., EGFR, VEGFR) or antimicrobial enzymes (e.g., DHFR) based on preliminary docking scores.

- Controls : Include positive controls (e.g., 5-fluorouracil for anticancer assays) and measure cytotoxicity (e.g., via MTT assay) to exclude nonspecific effects .

Advanced: How can mechanistic studies elucidate the role of the nitrile group in biological activity?

- Isosteric Replacement : Substitute –CN with –COOEt or –CONH2 and compare inhibitory potency.

- Click Chemistry : Functionalize the nitrile via Huisgen cycloaddition to introduce fluorescent probes for cellular tracking .

- Metabolite Analysis : Use LC-MS/MS to identify cyanide release or oxidation to amides/carboxylic acids in hepatic microsomes .

Basic: What chromatographic methods are optimal for purifying this compound?

- Normal-Phase HPLC : Use silica columns with hexane:ethyl acetate (7:3) for baseline separation of regioisomers.

- Reverse-Phase HPLC : C18 columns with acetonitrile:water (60:40 + 0.1% TFA) resolve polar byproducts (e.g., hydrolysis products) .

Validation : Confirm purity (>98%) via dual-wavelength UV detection (254 nm and 280 nm) .

Advanced: How do solvent and temperature affect the tautomeric equilibrium of pyrimidine-5-carbonitriles?

- Keto-Enol Tautomerism : In DMSO-d6, the enol form dominates (δ 12.5 ppm for –OH), while nonpolar solvents (CDCl3) favor the keto form.

- Temperature Effects : Raising temperature (25°C to 60°C) shifts equilibrium toward the enol tautomer (ΔH = +8.2 kJ/mol), as shown by VT-NMR .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

- Byproducts : Detect residual β-chloroenaldehyde intermediates (retention time ~4.2 min) via UPLC-MS with a LOQ of 0.1%.

- Degradation : Monitor hydrolyzed products (e.g., carboxylic acids) under accelerated stability conditions (40°C/75% RH) using forced degradation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.